REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13](Cl)=[O:14].C(=O)=O.[CH3:19][C:20](C)=O.C(OCC)C>ClCCl.CCCCCC>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:7]=1[CH2:12][C:13](=[O:14])[CH2:20][CH2:19]2 |f:0.1.2.3,5.6|
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at about 5° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
ethylene was bubbled into the reaction mixture during which time the temperature
|
Type
|
CUSTOM
|
Details
|
rose to 15° C
|
Type
|
ADDITION
|
Details
|
The ethylene addition
|
Type
|
ADDITION
|
Details
|
Ice was then added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to destroy aluminum complexes
|
Type
|
ADDITION
|
Details
|
Upon termination of the exotherm, the reaction mixture was diluted with 500 mL of water
|
Type
|
STIRRING
|
Details
|
stirred vigorously until all solids
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 3×400 mL 1N hydrochloric acid and 2×400 mL saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The remaining organic phase was then dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale orange residue
|
Type
|
WASH
|
Details
|
was then eluted with 1:1 hexane
|
Type
|
CUSTOM
|
Details
|
diethyl ether to give a light yellow residue which
|
Type
|
CUSTOM
|
Details
|
was crystallized from 4:1 hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=C2CCC(CC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |